

Canertinib (PD183805): A Technical Guide to its Discovery and Development

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Canertinib (PD183805), also known as CI-1033, is a potent, orally bioavailable, and irreversible pan-ErbB tyrosine kinase inhibitor. It covalently binds to and inhibits all four members of the ErbB family of receptors: EGFR (ErbB1), HER2/neu (ErbB2), ErbB3, and ErbB4. This comprehensive technical guide details the discovery, development, mechanism of action, and preclinical and clinical evaluation of Canertinib. It is intended to serve as a resource for researchers and drug development professionals interested in the scientific journey of this pioneering irreversible kinase inhibitor.

Introduction: The Rationale for Pan-ErbB Inhibition

The ErbB family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and survival.[1] Dysregulation of ErbB signaling, through overexpression, mutation, or ligand-dependent activation, is a well-established driver of tumorigenesis in a variety of cancers, including non-small cell lung cancer (NSCLC), breast cancer, and esophageal cancer.[2][3] **Canertinib** was developed as a second-generation tyrosine kinase inhibitor designed to overcome some of the limitations of first-generation, reversible inhibitors by irreversibly binding to the kinase domain of the ErbB receptors, leading to sustained pathway inhibition.[1]



Discovery and Synthesis

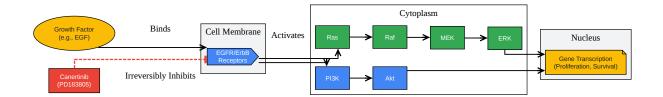
Canertinib is a 4-anilinoquinazoline derivative, a scaffold that has proven effective for targeting the ATP-binding site of EGFR.[4] Its unique feature is the presence of an acrylamide moiety at the 6-position of the quinazoline ring. This group acts as a Michael acceptor, forming a covalent bond with a conserved cysteine residue (Cys773 in EGFR) within the ATP-binding pocket.[5] This irreversible binding permanently inactivates the kinase activity of the receptor. The 3-chloro-4-fluoroanilino group at the 4-position and the morpholinopropoxy side chain at the 7-position contribute to its high affinity and selectivity for the ErbB family of receptors.[6]

While a detailed, step-by-step synthesis protocol is proprietary, the general synthesis of 4-anilinoquinazoline derivatives involves the construction of the quinazoline core followed by the introduction of the various substituents.

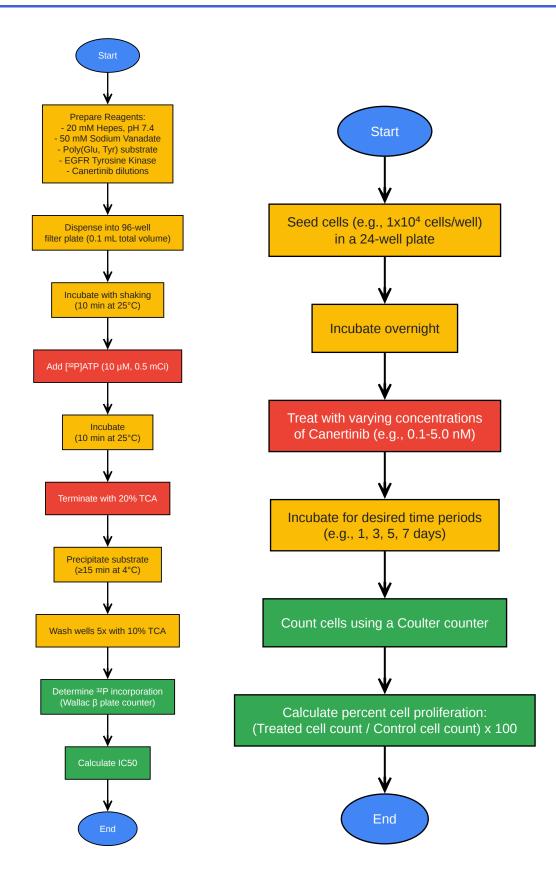
Mechanism of Action

Canertinib is an irreversible inhibitor of the tyrosine kinase activity of all four ErbB family members.[7] Upon entering the cell, Canertinib targets the ATP-binding site of the intracellular kinase domain of the ErbB receptors. The acrylamide group on Canertinib forms a covalent bond with a specific cysteine residue, leading to the irreversible inactivation of the receptor's kinase function.[5] This prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are critical for tumor cell growth and survival.[1][3]

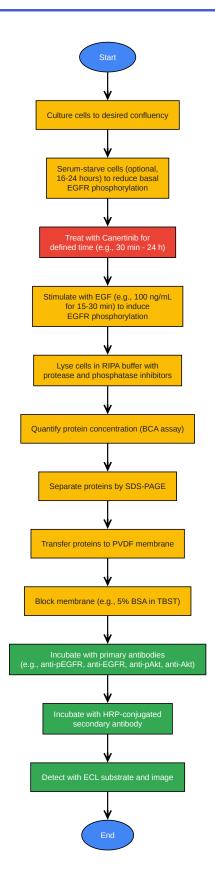












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